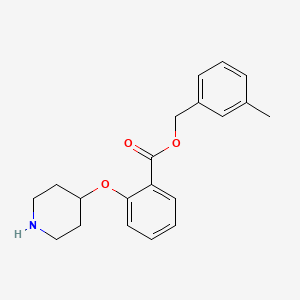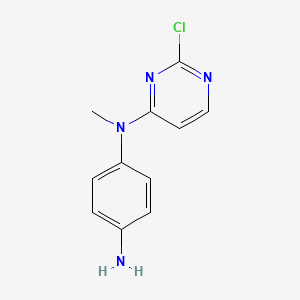
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloropyrimidine moiety attached to a benzene ring, which is further substituted with a methyl group. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine typically involves the reaction of 2-chloropyrimidine with 4-N-methylbenzene-1,4-diamine under specific conditions. One common method involves the use of a base such as sodium bicarbonate in a solvent like N,N-dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 85°C until the reaction is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of alternative solvents and catalysts may be explored to optimize the reaction conditions and reduce the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate in a polar solvent like DMF or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly used with appropriate ligands and bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into the mechanisms of action of various drugs.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying cellular processes and signaling pathways, contributing to the understanding of complex biological systems.
Mécanisme D'action
The mechanism of action of 4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as kinase enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the signaling pathways involved in various cellular processes. This inhibition can lead to therapeutic effects in the treatment of diseases such as cancer and inflammatory disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-chloropyrimidin-4-yl)-N,N-dimethylaniline
- N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
Uniqueness
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both a chloropyrimidine and a methylbenzene moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11ClN4 |
|---|---|
Poids moléculaire |
234.68 g/mol |
Nom IUPAC |
4-N-(2-chloropyrimidin-4-yl)-4-N-methylbenzene-1,4-diamine |
InChI |
InChI=1S/C11H11ClN4/c1-16(9-4-2-8(13)3-5-9)10-6-7-14-11(12)15-10/h2-7H,13H2,1H3 |
Clé InChI |
URFOJUCGRPIPQT-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)N)C2=NC(=NC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
![3-[6-(1H-pyrazolo[3,4-b]pyridin-5-yl)quinolin-4-yl]benzenesulfonamide](/img/structure/B13889305.png)
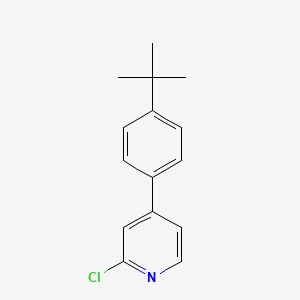
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)

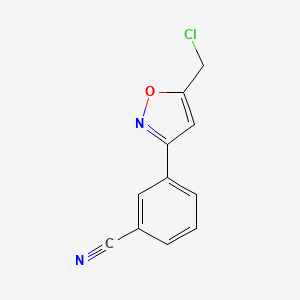
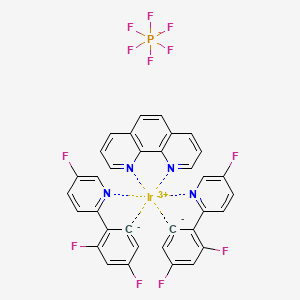


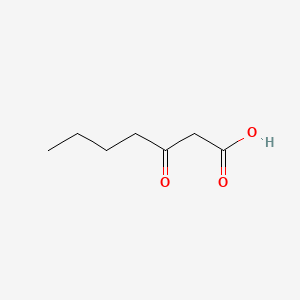
![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B13889364.png)

